

# Histological Applications of Naphthol Green B Stain: Application Notes and Protocols

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## Compound of Interest

Compound Name: Naphthalene green

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## Introduction

Naphthol Green B, also known as Acid Green 1, is a synthetic nitroso dye belonging to the acid dye group.[1] In histological applications, it is primarily utilized for its ability to selectively stain collagen and as a component in polychrome staining techniques, most notably in specific variants of trichrome stains.[2][3] Its vibrant green color provides excellent contrast to nuclear and cytoplasmic stains, facilitating the clear visualization and differentiation of various tissue components. This document provides detailed application notes and protocols for the use of Naphthol Green B in histological and cytological preparations.

## Principle of Staining

Naphthol Green B is an anionic dye that binds to basic tissue components. The staining mechanism is primarily based on electrostatic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins, particularly abundant in collagen fibers.[1] The dye's utility in trichrome staining methods relies on the differential affinities of various tissue elements for different acid dyes of varying molecular sizes, a principle that allows for the simultaneous demonstration of nuclei, cytoplasm, and connective tissues in contrasting colors.

## Applications in Histology

## Collagen Staining in Trichrome Methods

Naphthol Green B serves as a substitute for other green counterstains like Light Green SF yellowish or Fast Green FCF in certain trichrome staining protocols. One such method is Mollier's trichrome stain, which is effective in differentiating elastic fibers, collagen, and cellular elements.[4] Trichrome stains are invaluable in pathology for assessing the degree of fibrosis in tissues, such as in liver cirrhosis or cardiac pathology, where the extent of collagen deposition is a key diagnostic and prognostic indicator.

## General Connective Tissue and Cytoplasmic Counterstain

Due to its anionic nature, Naphthol Green B can be employed as a general counterstain for cytoplasm and other connective tissue elements, providing a green backdrop against which nuclear stains (like hematoxylin) or specific chromogenic signals in immunohistochemistry can be visualized. While less common than other counterstains, its use can be advantageous in specific contexts where a green counterstain is desired for optimal color contrast.

## Quantitative Data

The interaction of Naphthol Green B with proteins has been studied, providing insights into its staining mechanism. The following table summarizes key quantitative parameters from a study on the binding of Naphthol Green B to bovine serum albumin (BSA), which serves as a model for protein interactions.

| Parameter                             | Value   | Method of Determination        | Reference |
|---------------------------------------|---|--------------------------------|-----------|
| Binding Constant (K)                  | $1.41 \times 10^5 \text{ L}\cdot\text{mol}^{-1}$        | Fluorescence Spectrophotometry |           |
| Number of Binding Sites (n)           | ~1.26   | Fluorescence Spectrophotometry |           |
| Thermodynamic Parameters              |   |                                |           |
| $\Delta H$ (Enthalpy Change)          | $-5.71 \text{ kJ}\cdot\text{mol}^{-1}$                  | Fluorescence Spectrophotometry |           |
| $\Delta G$ (Gibbs Free Energy Change) | $-30.25 \text{ kJ}\cdot\text{mol}^{-1}$                 | Fluorescence Spectrophotometry |           |
| $\Delta S$ (Entropy Change)           | $79.95 \text{ J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$ | Fluorescence Spectrophotometry |           |

These data indicate a strong, spontaneous binding interaction between Naphthol Green B and protein, driven by both enthalpic and entropic factors.

## Experimental Protocols

### Protocol 1: Mollier's Trichrome Stain for Elastic Fibers and Collagen

This protocol is adapted from the method described by Mollier for the simultaneous demonstration of elastic fibers, collagen, nuclei, and cytoplasm.[4]

Reagents:

- Weigert's Iron Hematoxylin: (e.g., a commercially available kit)
- Solution A (Elastic Fiber Stain):
  - Orcein: 0.8 g

- Hydrochloric Acid, concentrated: 1 mL
- Ethanol, 100%: 50 mL
- Distilled Water: 50 mL
- Solution B (Plasma Stain):
  - Azocarmine: 2 g
  - Acetic Acid, glacial: 1 mL
  - Distilled Water: 100 mL
- Solution C (Differentiator):
  - Phosphotungstic Acid: 5 g
  - Distilled Water: 100 mL
- Solution D (Collagen Stain):
  - Naphthol Green B (C.I. 10020): 1 g
  - Acetic Acid, glacial: 1 mL
  - Distilled Water: 100 mL
- Acid Alcohol (for differentiation of hematoxylin)
- Ethanol solutions (95% and 100%)
- Xylene
- Resinous mounting medium

**Procedure:**

- Deparaffinize and rehydrate tissue sections to distilled water.

- Mordanting (for formalin-fixed tissue): For improved staining, mordant sections in Bouin's fluid at 56-60°C for 1 hour, then wash in running tap water until the yellow color disappears.
- Elastic Fiber Staining: Place sections in Solution A and incubate for 12 hours.
- Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin for 1-3 minutes.
- Differentiate briefly in acid alcohol and "blue" in running tap water for 10-15 minutes.
- Wash in distilled water.
- Cytoplasmic Staining: Place sections in Solution B for 15-30 minutes.
- Differentiation: Decolorize in Solution C for 2-6 hours, changing the solution three times.
- Rinse quickly with distilled water.
- Collagen Staining: Place sections in Solution D for 15-30 minutes.
- Dehydration and Clearing: Agitate vigorously in 95% ethanol for 30 seconds. Dehydrate through two changes of 100% ethanol and clear in two changes of xylene.
- Mounting: Mount with a resinous mounting medium.

#### Expected Results:

- Nuclei: Blue to black
- Elastic Fibers: Black
- Erythrocytes: Red
- Cytoplasm: Purple
- Collagen: Green

## Protocol 2: Naphthol Green B as a Simple Collagen Stain/Counterstain

This protocol outlines the use of Naphthol Green B as a standalone stain for collagen or as a counterstain in other histological procedures.

Reagents:

- Naphthol Green B Staining Solution:
  - Naphthol Green B (C.I. 10020): 0.5 - 1 g
  - Distilled Water: 100 mL
  - Acetic Acid, glacial: 0.5 mL (optional, to enhance staining)
- Nuclear Stain (optional): Weigert's Iron Hematoxylin or other suitable nuclear stain.
- Ethanol solutions (95% and 100%)
- Xylene
- Resinous mounting medium

Procedure:

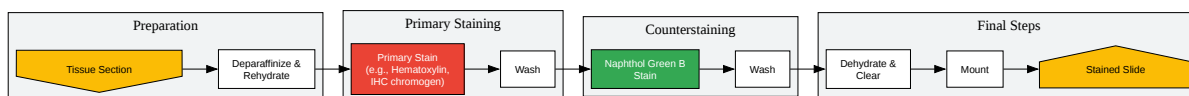
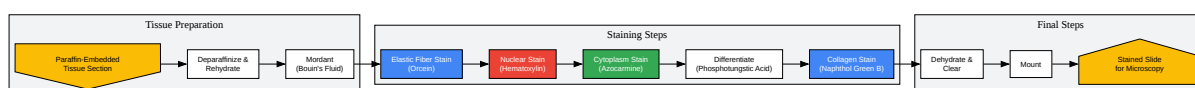
- Deparaffinize and rehydrate tissue sections to distilled water.
- Optional Nuclear Staining: If desired, stain nuclei with Weigert's iron hematoxylin, differentiate, and blue as per standard protocols. Wash well in running tap water.
- Collagen/Cytoplasmic Staining: Immerse slides in the Naphthol Green B staining solution for 5-10 minutes.
- Rinsing: Briefly rinse in distilled water.
- Dehydration and Clearing: Dehydrate rapidly through graded alcohols (95% and 100%) and clear in xylene.
- Mounting: Mount with a resinous mounting medium.

Expected Results:

- Collagen and Cytoplasm: Green
- Nuclei (if stained): Blue to black

## Visualizations

### Logical Workflow for Mollier's Trichrome Stain



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